

A Technical Guide to DMNB-caged-Serine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DMNB-caged-Serine**

Cat. No.: **B2552482**

[Get Quote](#)

Introduction

In the fields of chemical biology, neuroscience, and drug development, the ability to control biological processes with high spatiotemporal precision is paramount. Photolabile protecting groups, or "cages," offer a powerful solution by rendering a bioactive molecule inert until its release is triggered by light.[1][2] This guide provides an in-depth look at O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (**DMNB-caged-Serine**), a photocaged amino acid designed for the precise control of protein activity, particularly phosphorylation events.[3][4][5] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group is a derivative of the classic o-nitrobenzyl moiety, modified with two methoxy groups.[6] These additions cause a red shift in the compound's absorption maximum, allowing for uncaging with lower-energy, less phototoxic visible blue or near-UV light (350-405 nm).[6][7]

Chemical Structure and Physicochemical Properties

DMNB-caged-Serine is created by attaching the DMNB group to the hydroxyl side chain of the amino acid L-serine. This modification sterically blocks the hydroxyl group, preventing it from participating in biological interactions such as phosphorylation until the cage is removed.[5] The key physicochemical properties are summarized below.

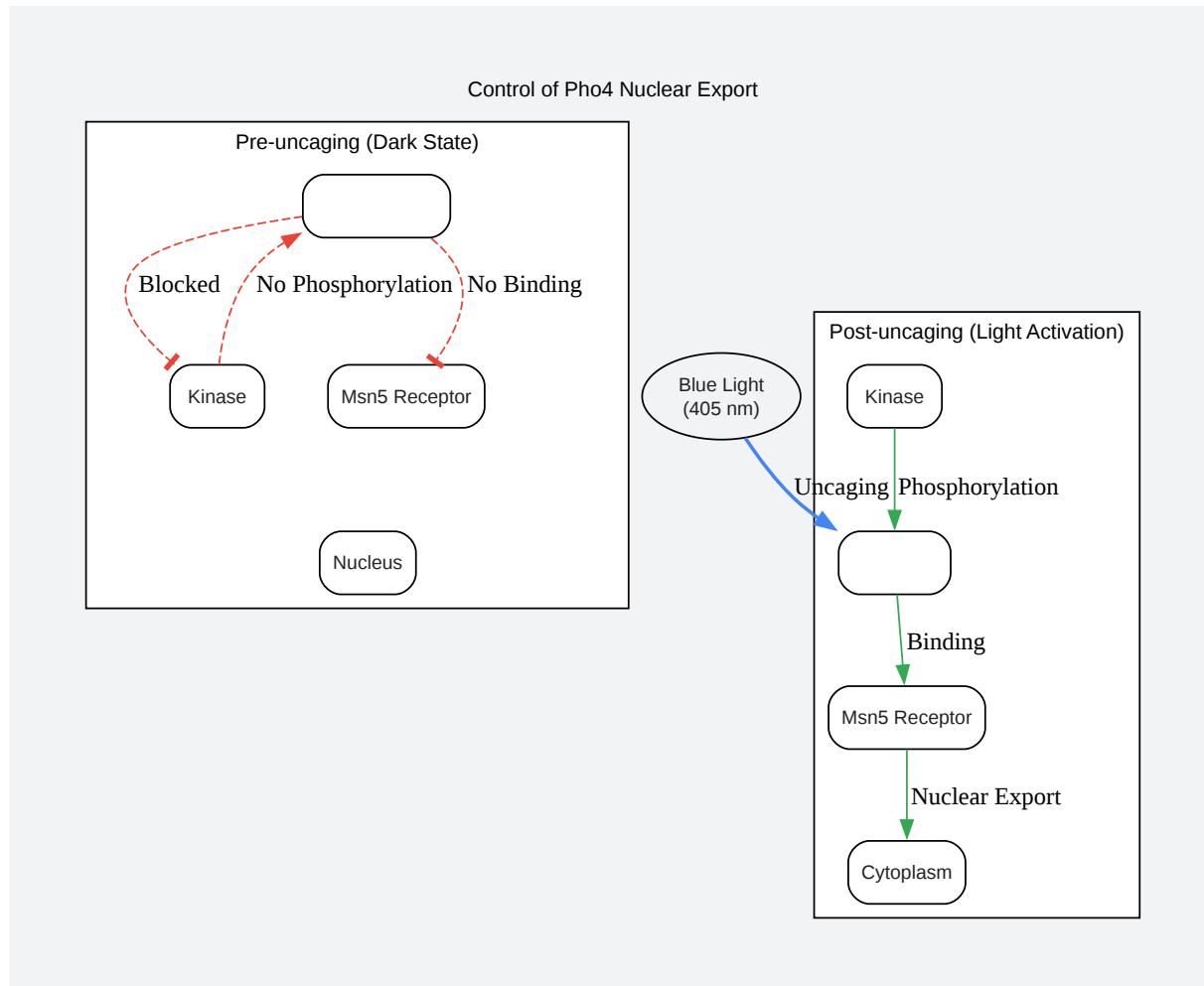
Property	Value	Reference
Chemical Name	O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine	[8]
CAS Number	780009-55-4	[8]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₇	[8]
Molecular Weight	300.26 g/mol	[8]
Purity	≥98%	[8]
Solubility	Soluble to 10 mM in DMSO with gentle warming	[8]
Storage Conditions	Store at -20°C, protected from light	[8]

Photochemical Properties and Uncaging Mechanism

The core of **DMNB-caged-Serine**'s functionality lies in its photochemical properties. The DMNB group confers light sensitivity, allowing for the controlled release of free serine upon irradiation.[6]

Mechanism of Photolysis: The uncaging process is initiated when the compound absorbs a photon, typically in the 350 nm to 405 nm range.[5][7] This absorption excites the o-nitrobenzyl core, leading to an intramolecular rearrangement. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a cascade that results in the cleavage of the bond between the benzylic carbon and the serine oxygen.[6][9] This reaction rapidly releases three products: free L-serine, a proton, and the byproduct 2-nitroso-4,5-dimethoxybenzaldehyde.[6][10]

Photolysis Byproducts: A critical consideration for experimental design is that the photolysis byproducts of DMNB-caged compounds can be fluorescent.[10][11] Upon UV irradiation, these byproducts exhibit fluorescence emission around 430 nm, which can shift to a longer wavelength (~500-600 nm) with continued exposure.[10][11] This phenomenon could potentially interfere with experiments that use common fluorescent reporters like fluorescein, and appropriate controls must be implemented.[10]


Caption: Photochemical uncaging of **DMNB-caged-Serine**.

Biological Applications and Signaling Pathways

DMNB-caged-Serine is a versatile tool for studying processes where serine residues play a critical role, such as in enzyme active sites, hydrogen bonding, and post-translational modifications.^{[3][4]} Its most prominent application is in the study of protein phosphorylation.^{[3][5]}

Spatiotemporal Control of Protein Phosphorylation: By genetically encoding **DMNB-caged-Serine** in place of a natural serine at a specific phosphorylation site, a protein can be rendered "phosphorylation-proof." The bulky DMNB group prevents kinases from accessing and modifying the site. Upon targeted irradiation with blue light, the cage is removed, restoring the native serine residue and permitting phosphorylation in a temporally and spatially controlled manner.^[5]

A key example of this application was demonstrated in *Saccharomyces cerevisiae* with the transcription factor Pho4.^[5] The nuclear export of Pho4 is controlled by its phosphorylation state. When **DMNB-caged-Serine** was substituted at the critical phosphoserine sites, Pho4 phosphorylation and its subsequent nuclear export by the receptor Msn5 were blocked.^[5] A pulse of blue light triggered the uncaging, enabling phosphorylation and allowing researchers to monitor the real-time kinetics of Pho4 nuclear export.^[5]

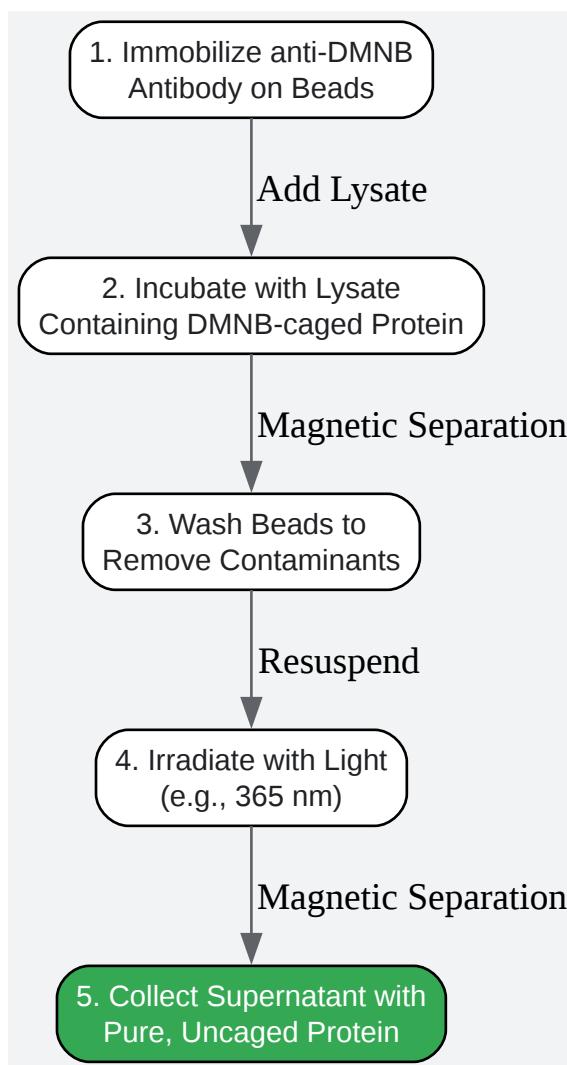
[Click to download full resolution via product page](#)

Caption: Signaling pathway for light-controlled Pho4 nuclear export.

Experimental Protocols

Preparation of Stock Solutions

Due to its hydrophobicity, **DMNB-caged-Serine** is typically dissolved in an organic solvent for storage and use.


- Reagents: **DMNB-caged-Serine** powder, Dimethyl sulfoxide (DMSO).
- Procedure:
 - Based on the product's molecular weight (300.26 g/mol), calculate the mass required for your desired stock concentration (e.g., 10 mM).
 - Weigh the **DMNB-caged-Serine** powder in a microcentrifuge tube. To minimize degradation, perform this step in a dark or dimly lit environment.[\[12\]](#)
 - Add the calculated volume of DMSO to achieve the target concentration.
 - Vortex the solution and apply gentle warming if necessary to fully dissolve the compound.
[\[8\]](#)
 - Store the stock solution at -20°C in small aliquots, protected from light.[\[8\]](#)

Workflow for Immunocapture and Light-Controlled Release

Recent advances include the development of a monoclonal antibody that specifically recognizes the DMNB caging group.[\[12\]](#)[\[13\]](#) This enables the selective capture of DMNB-caged proteins or peptides from complex mixtures, followed by their traceless release into solution via photolysis.[\[12\]](#)[\[13\]](#)

- Key Steps:
 - Antibody Immobilization: The anti-DMNB monoclonal antibody is incubated with Protein A-coated magnetic or silica beads.
 - Immunocapture: The antibody-bead conjugate is incubated with a sample (e.g., cell lysate) containing the DMNB-caged protein of interest, allowing for specific binding.

- Washing: The beads are washed several times to remove non-specifically bound proteins.
- Photochemical Release: The bead-protein complex is resuspended in buffer and irradiated with UV or blue light (e.g., 365 nm LED) to cleave the DMNB cage.[7]
- Elution: The uncaged, native protein is released into the supernatant, which can be collected for downstream analysis.[13]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for immunocapture and release.

Conclusion

DMNB-caged-Serine is a sophisticated chemical tool that provides researchers with precise, light-inducible control over serine-dependent biological functions. Its activation by lower-energy blue light minimizes cellular damage, and its utility in controlling protein phosphorylation has been clearly demonstrated.^[5] Furthermore, the development of specific antibodies for the DMNB moiety has expanded its application to include selective protein isolation from complex biological milieu.^[13] As research continues to demand finer control over cellular machinery, **DMNB-caged-Serine** and similar photocaging technologies will remain indispensable assets for scientists and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nathan.instras.com [nathan.instras.com]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Control of protein phosphorylation with a genetically encoded photocaged amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to DMNB-caged-Serine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2552482#chemical-structure-and-properties-of-dmnb-caged-serine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com